molecular formula C17H21NO4 B1481189 2-((((Benzyloxy)carbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid CAS No. 2098069-43-1

2-((((Benzyloxy)carbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid

Cat. No.: B1481189
CAS No.: 2098069-43-1
M. Wt: 303.35 g/mol
InChI Key: NDGUMCBRCLTLRL-UHFFFAOYSA-N
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Description

“2-((((Benzyloxy)carbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid” is a chemical compound. It is also known as "METHYL ®-2-(BENZYLOXYCARBONYLAMINO)SPIRO[3.3]HEPTANE-6-CARBOXYLATE" . The compound is a pale-yellow to yellow-brown liquid .


Molecular Structure Analysis

The molecular weight of this compound is 303.36 . The IUPAC name is “methyl 6-((((benzyloxy)carbonyl)amino)spiro[3.3]heptane-2-carboxylate” and the InChI code is "1S/C17H21NO4/c1-21-15(19)13-7-17(8-13)9-14(10-17)18-16(20)22-11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3,(H,18,20)" .


Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown liquid . The molecular weight is 303.36 .

Scientific Research Applications

Novel Building Blocks for Medicinal Chemistry

  • Fluorinated Analogs Synthesis : A study by Chernykh et al. (2016) introduced new fluorinated and amino group-containing building blocks based on the spiro[3.3]heptane motif. These compounds, synthesized through a challenging deoxofluorination process, are noted for their three-dimensional shape and unique fluorine substitution patterns, making them potentially useful in medicinal chemistry Chernykh et al., 2016.

Sterically Constrained Amino Acids for Drug Design

  • Amino Acid Analog Synthesis : Radchenko et al. (2010) reported the synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid, which are part of a family of sterically constrained amino acids. These compounds are valuable for chemistry, biochemistry, and drug design due to their unique spatial structure Radchenko et al., 2010.
  • Glutamic Acid Analogs : Another study by Radchenko et al. (2008) focused on the synthesis of isomeric glutamic acid analogs based on the spiro[3.3]heptane skeleton. These analogs are designed to mimic glutamate's functionality in a rigid conformation, which could be useful for probing the topologies of different glutamate receptors Radchenko et al., 2008.

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

2-(phenylmethoxycarbonylaminomethyl)spiro[3.3]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c19-14(20)17(10-16(11-17)7-4-8-16)12-18-15(21)22-9-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGUMCBRCLTLRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)(CNC(=O)OCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-((((Benzyloxy)carbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid
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2-((((Benzyloxy)carbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid
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2-((((Benzyloxy)carbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid
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2-((((Benzyloxy)carbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid
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2-((((Benzyloxy)carbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid
Reactant of Route 6
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2-((((Benzyloxy)carbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid

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